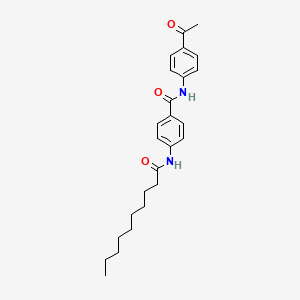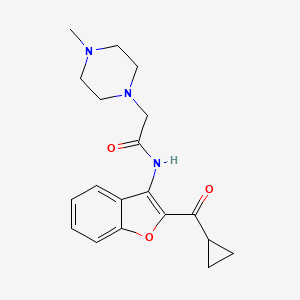![molecular formula C19H21N3O6 B11547476 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide is an organic compound with a complex structure that includes aromatic rings, nitro groups, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyethyl Intermediate: The reaction begins with the alkylation of 5-methyl-2-(propan-2-yl)phenol with an appropriate alkyl halide to form the phenoxyethyl intermediate.
Nitration: The phenoxyethyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions of the benzene ring.
Amidation: The final step involves the reaction of the nitrated intermediate with an appropriate amine to form the amide linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, nitric acid for nitration.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or further nitrated derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies due to its ability to interact with specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, dyes, or materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and aromatic rings play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzene
- **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-diaminobenzamide
- **N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dichlorobenzamide
Uniqueness
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and an amide linkage, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C19H21N3O6 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)17-5-4-13(3)8-18(17)28-7-6-20-19(23)14-9-15(21(24)25)11-16(10-14)22(26)27/h4-5,8-12H,6-7H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
WKIVGOPDRDPWBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11547409.png)

![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11547434.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547446.png)

![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11547453.png)

![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)